An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-iodobenzene (CAS No. 920981-12-0)
An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-iodobenzene (CAS No. 920981-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a lipophilic bioisostere for hydroxyl and thiol moieties. Its unique electronic properties can enhance metabolic stability, improve cell membrane permeability, and favorably alter the acidity and hydrogen bonding capabilities of a parent compound.
This guide provides a comprehensive technical overview of 1-(difluoromethoxy)-2-iodobenzene, a key building block for the introduction of the 2-(difluoromethoxy)phenyl motif in complex organic synthesis. Its strategic placement of the reactive iodine atom ortho to the difluoromethoxy group makes it a versatile precursor for a wide array of cross-coupling reactions, enabling the construction of novel molecular architectures with potential therapeutic applications.
Core Compound Profile
| Property | Value | Source |
| Chemical Name | 1-(Difluoromethoxy)-2-iodobenzene | [1] |
| CAS Number | 920981-12-0 | [1] |
| Molecular Formula | C₇H₅F₂IO | [1] |
| Molecular Weight | 270.02 g/mol | [1] |
| MDL Number | MFCD09749662 | [1] |
Synthesis and Mechanism
The synthesis of 1-(difluoromethoxy)-2-iodobenzene is typically achieved through the difluoromethylation of 2-iodophenol. A common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate or chlorodifluoromethane (Freon-22).
Mechanistic Rationale
The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The phenolic hydroxyl group of 2-iodophenol is first deprotonated by a base to form the more nucleophilic phenoxide. This phenoxide then attacks the difluorocarbene, leading to the formation of a difluoromethyl ether.
Caption: Synthetic pathway for 1-(Difluoromethoxy)-2-iodobenzene.
Experimental Protocol: Synthesis from 2-Iodophenol
The following is a representative experimental protocol for the synthesis of 1-(difluoromethoxy)-2-iodobenzene. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Iodophenol
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Chlorodifluoromethane (HCF₂Cl) or Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water (deionized)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using HCF₂Cl), dissolve 2-iodophenol in the chosen solvent.
-
Base Addition: Add the base (e.g., NaOH or K₂CO₃) to the solution and stir until the 2-iodophenol is fully converted to the corresponding phenoxide.
-
Difluoromethylation:
-
Using HCF₂Cl: Bubble chlorodifluoromethane gas through the stirred solution at a controlled rate. The reaction temperature should be carefully monitored and maintained, typically at elevated temperatures (e.g., 80-100 °C).
-
Using ClCF₂CO₂Na: Add sodium chlorodifluoroacetate portion-wise to the reaction mixture at an elevated temperature. The thermal decomposition of the salt will generate the difluorocarbene in situ.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure 1-(difluoromethoxy)-2-iodobenzene.
-
Characterization
Due to the proprietary nature of many industrial syntheses, detailed public-domain spectroscopic data for 1-(difluoromethoxy)-2-iodobenzene is scarce. However, based on the analysis of structurally similar compounds, the following characteristic signals can be anticipated[2][3][4]:
-
¹H NMR: The proton of the difluoromethoxy group is expected to appear as a triplet in the range of δ 6.5-7.5 ppm, with a characteristic coupling constant to the two fluorine atoms. The aromatic protons will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the fluorine atoms. The aromatic carbons will show signals in the typical aromatic region, with the carbon bearing the iodine atom being significantly deshielded.
-
¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton of the difluoromethoxy group, is expected. The chemical shift will be in the characteristic range for difluoromethoxy groups[2].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Applications in Drug Development
The synthetic utility of 1-(difluoromethoxy)-2-iodobenzene lies in the high reactivity of the carbon-iodine bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of the 2-(difluoromethoxy)phenyl moiety into a wide range of molecular scaffolds.
Caption: Key cross-coupling applications of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. 1-(Difluoromethoxy)-2-iodobenzene readily participates in this reaction, allowing for the synthesis of biaryl compounds containing the 2-(difluoromethoxy)phenyl unit[5][6][7][8][9]. These structures are prevalent in many classes of pharmaceuticals.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond in 1-(difluoromethoxy)-2-iodobenzene makes it an efficient partner in this reaction, providing access to arylalkynes which are valuable intermediates in drug discovery.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. 1-(Difluoromethoxy)-2-iodobenzene serves as an excellent aryl halide partner, facilitating the synthesis of substituted alkenes that can be further elaborated into complex drug candidates.
Safety and Handling
As with all laboratory chemicals, 1-(difluoromethoxy)-2-iodobenzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related iodo- and fluoro-aromatic compounds suggests the following:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(Difluoromethoxy)-2-iodobenzene is a valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its strategic combination of a bioisosteric difluoromethoxy group and a reactive iodine atom provides a powerful tool for the construction of novel, complex molecules with enhanced pharmaceutical properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage its potential in the development of next-generation therapeutics.
References
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
1H, 19F, and 13C Analysis in Under Two Minutes. (2019, October 22). AZoM. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
- Kohl, B., et al. (1987). U.S. Patent No. 4,758,579. Washington, DC: U.S.
-
1-Difluoromethoxy-2,6-dimethoxy-3-iodobenzene. (n.d.). PubChem. Retrieved from [Link]
- Method for the synthesis of iodobenzene. (1990). EP0181790B1.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). SciELO México. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorine NMR. (n.d.). Retrieved from [Link]
- Schinazi, R. F., et al. (2010). U.S.
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.
- Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. (n.d.). Google Patents.
Sources
- 1. 1-(Difluoromethoxy)-2-iodobenzene | 920981-12-0 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. azom.com [azom.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Figure 1: O-Difluoromethylation of 2-Iodophenol using Sodium Chlorodifluoroacetate.
